3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2.ClH/c1-14-8-4-2-7 (3-5-8)12-6-9 (11)10 (12)13;/h2-5,9H,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Antitumor and Antiproliferative Activity
- Tubulin-Targeting Antitumor Agents : Compounds like trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one showed potent antiproliferative activity in breast cancer cells. These compounds also interacted with the colchicine-binding site on β-tubulin, indicating their potential as antitumor agents (Greene et al., 2016).
- Antimitotic Activity in Cancer Treatment : Similar compounds, such as 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, demonstrated significant antimitotic activity, showing potential as lead compounds for anti-cancer drug development (Malebari et al., 2021).
Antibacterial and Antifungal Applications
- Antimicrobial Agents : A series of azetidin-2-ones demonstrated potent antimicrobial activity against various microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans, highlighting their potential as new classes of antimicrobial agents (Halve et al., 2007).
Synthesis and Chemical Transformations
- Synthesis and Rearrangement : Research has been conducted on the synthesis and rearrangement of azetidin-2-ones, including studies on the nucleophilic cleavage of the amide bond of β-lactams, which is fundamental for creating various derivatives (Kano et al., 1979).
- Microwave-Induced Synthesis : Microwave methods have been used for the synthesis of various azetidinone derivatives, demonstrating the versatility and efficiency of modern synthetic techniques (Patel et al., 2008).
Other Applications
- Anti-Tubercular Agents : Azetidin-2-one analogues have been studied for their anti-tubercular activity, indicating their potential in combating tuberculosis (Thomas et al., 2014).
- Anti-Convulsant Agents : Certain azetidin-2-ones have shown promise as anti-convulsant agents, suggesting their use in treating convulsive disorders (Rajasekaran & Murugesan, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions between its aromatic moieties and the lipophilic residues of the enzyme’s binding site . This interaction can lead to enzyme inhibition or activation, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis, highlighting its potential as an antimicrobial and anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form stable complexes with enzymes, leading to either inhibition or activation of their catalytic activity. The compound’s azetidinone ring structure is particularly important for these interactions, as it can mimic the transition state of enzyme substrates, thereby acting as a competitive inhibitor . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but can degrade under extreme conditions, such as high temperatures or acidic environments . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing harmful side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production.
Properties
IUPAC Name |
3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHULDDGEZTEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(C2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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